4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
2-CYANO-4-[4-(4-FLUOROPHENYL)PIPERAZINO]-5-NITROPHENYL CYANIDE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a cyano group, a fluorophenyl group, and a nitrophenyl group, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-[4-(4-FLUOROPHENYL)PIPERAZINO]-5-NITROPHENYL CYANIDE typically involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods are often carried out under basic conditions and may involve the use of reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-[4-(4-FLUOROPHENYL)PIPERAZINO]-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, reduction may yield amine derivatives, and substitution reactions may yield various substituted piperazine derivatives.
Scientific Research Applications
2-CYANO-4-[4-(4-FLUOROPHENYL)PIPERAZINO]-5-NITROPHENYL CYANIDE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-CYANO-4-[4-(4-FLUOROPHENYL)PIPERAZINO]-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The presence of the cyano, fluorophenyl, and nitrophenyl groups allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 2-(4-CYANO-3-TRIFLUOROMETHYLPHENYL AMINO)-4-(4-QUINAZOLINYLOXY)-6-PIPERAZINYL(PIPERIDINYL)-S-TRIAZINES
- 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINES
Uniqueness
What sets 2-CYANO-4-[4-(4-FLUOROPHENYL)PIPERAZINO]-5-NITROPHENYL CYANIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and nitrophenyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C18H14FN5O2 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H14FN5O2/c19-15-1-3-16(4-2-15)22-5-7-23(8-6-22)17-9-13(11-20)14(12-21)10-18(17)24(25)26/h1-4,9-10H,5-8H2 |
InChI Key |
XNDIFRBCAGMJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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